N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide
Description
N-(1-Ethyl-2-oxoindolin-5-yl)-1-naphthamide is a synthetic small molecule characterized by a 2-oxoindoline core substituted at the 1-position with an ethyl group and at the 5-position with a 1-naphthamide moiety. The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition and cholinesterase modulation . The naphthamide group introduces aromatic bulk, which may enhance binding affinity to hydrophobic pockets in target proteins.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-2-23-19-11-10-16(12-15(19)13-20(23)24)22-21(25)18-9-5-7-14-6-3-4-8-17(14)18/h3-12H,2,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNQMXWLPIGZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide typically involves the condensation of 1-ethyl-2-oxoindoline-5-carboxylic acid with 1-naphthylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Analogues of 2-Oxoindoline Derivatives
- Compound 18 (2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide): Shares the naphthamide group but differs in substitution on the indolinone ring (3-ylidene vs. 5-position substitution).
- Compound G (3-Hydroxy-3-(2-oxo-cyclohexylmethyl)-1-piperidin-1-ylmethyl-1,3-dihydro-indol-2-one): Features a piperidinylmethyl substituent, which introduces basicity and hydrogen-bonding capacity, contrasting with the neutral ethyl group in the target compound. This difference could influence pharmacokinetic properties like blood-brain barrier penetration .
Table 1: Structural and Functional Comparisons of 2-Oxoindoline Derivatives
Naphthamide-Containing Compounds
N-(2,4-Dichlorophenyl)-1-naphthamide (): This analog replaces the 2-oxoindoline core with a dichlorophenyl group. The chlorine atoms enhance electronegativity and may improve binding to electron-deficient enzyme active sites, as seen in its anticholinesterase activity (IC₅₀ = 8.2 µM) .
N-(3-(2-Aminooxazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (): This compound features an aminooxazole-benzyloxy pharmacophore, which contributes to hydrogen-bonding and π-π stacking interactions. Its synthesis yield (30%) and melting point (195–197°C) suggest moderate stability, possibly due to the polar aminooxazole group . The target compound’s ethyl group may enhance lipophilicity, favoring passive membrane diffusion.
Table 2: Comparative Pharmacological and Physical Data
Substituent Effects on Activity
- Ethyl vs.
- Naphthamide vs. Phenylamide: The naphthamide group’s extended aromatic system likely enhances hydrophobic interactions compared to simpler phenylamide derivatives, as seen in the improved anticholinesterase activity of naphthamide analogs .
Biological Activity
N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide is a synthetic organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an indolinone moiety linked to a naphthamide structure. Its unique combination of functional groups contributes to its chemical reactivity and biological activity, making it a valuable compound for research applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that compounds with similar structures often demonstrate significant activity against various bacterial strains. The mechanism of action typically involves the inhibition of essential bacterial enzymes or disruption of cellular processes.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has been found to exhibit cytotoxicity against various cancer cell lines, suggesting that it may be effective in targeting specific cancer types. The compound's mechanism involves interaction with molecular targets within cancer cells, modulating signaling pathways that control cell proliferation and apoptosis.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors within biological systems. This binding modulates their activity, influencing downstream signaling pathways critical for various cellular functions.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Exhibits cytotoxicity in various cancer cell lines | |
| Mechanism | Modulates enzyme activity and cellular signaling |
Case Study: Anticancer Efficacy
A study conducted on the efficacy of this compound against HepG2 liver cancer cells demonstrated an IC50 value indicating significant cytotoxicity. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.
Table 2: Efficacy Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 0.22 | Induction of apoptosis via caspase activation |
| MCF7 | 0.30 | Inhibition of proliferation |
| A549 | 0.25 | Modulation of cell cycle |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
